Quadrigemine B

Description

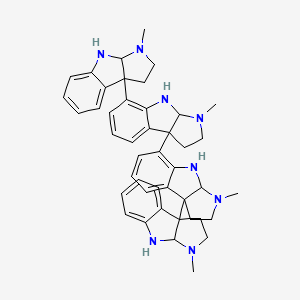

Structure

2D Structure

Properties

CAS No. |

69937-10-6 |

|---|---|

Molecular Formula |

C44H50N8 |

Molecular Weight |

690.9 g/mol |

IUPAC Name |

3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3 |

InChI Key |

AVQUGAAZHJLAOQ-UHFFFAOYSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Identified Plant Sources and Biogeographical Distribution

The primary plant sources of Quadrigemine B belong to the Rubiaceae family, with notable occurrences in the Psychotria genus and the monotypic genus Hodgkinsonia.

Several species within the extensive Psychotria genus have been identified as sources of this compound. Psychotria rostrata is one such species, where this compound has been identified as a major alkaloid. tandfonline.comtandfonline.com Psychotria rostrata is described as a tree shrub commonly found at the edges of tropical rainforests in peninsular Malaysia. tandfonline.com Another significant source is Psychotria forsteriana, a tropical plant found in Vanuatu (New Hebrides). nih.gov Studies on P. forsteriana have led to the isolation of this compound alongside other polyindoline alkaloids like Quadrigemine A, isopsychotridine C, and psychotridine. nih.gov The genus Psychotria is widely distributed in tropical and pantropical countries, comprising approximately 1600 to over 2000 species. scielo.brresearchgate.net

Hodgkinsonia frutescens F. Muell. is another plant species known to contain this compound. nih.govrsc.org this compound was reported as a minor alkaloid in the leaves of Hodgkinsonia frutescens. rsc.org The initial reports of Quadrigemines A and B in 1978 were from this species. nih.govescholarship.org

A summary of identified plant sources is presented in the table below:

| Plant Species | Genus | Family | Noted Occurrence of this compound | Biogeographical Distribution |

| Psychotria rostrata | Psychotria | Rubiaceae | Major alkaloid | Peninsular Malaysia (tropical rainforest edges) tandfonline.com |

| Psychotria forsteriana | Psychotria | Rubiaceae | Present | Vanuatu (New Hebrides) |

| Hodgkinsonia frutescens | Hodgkinsonia | Rubiaceae | Minor alkaloid | Not specified in search results, but initial isolation source nih.govrsc.org |

Psychotria Genus Species (e.g., Psychotria rostrata, Psychotria forsteriana)

Advanced Isolation Methodologies for this compound

The isolation and purification of complex alkaloids like this compound from plant matrices often require sophisticated techniques due to the presence of numerous other compounds.

Chromatographic methods are crucial for separating this compound from crude plant extracts. Counter-current separation (also referred to as countercurrent distribution) has been historically employed for the separation of complex alkaloid mixtures, including those containing quadrigemines. rsc.orgcdnsciencepub.comkau.edu.sawikipedia.org This technique involves the distribution of compounds between two immiscible liquid phases through a series of successive extraction steps. kau.edu.sawikipedia.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is another powerful technique utilized for the purification of this compound. nih.govird.frardena.commdpi.com Prep-HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase, enabling the isolation of target compounds in larger quantities compared to analytical HPLC. ardena.commz-at.de In the isolation of this compound from Psychotria rostrata, purification was achieved using HPLC with a reverse phase column and a methanol (B129727)/water/aqueous ammonia (B1221849) eluent system. tandfonline.com Preparative reverse-phase HPLC has also been used in synthetic approaches to separate stereoisomers related to quadrigemines. nih.govescholarship.org

Effective isolation begins with appropriate extract preparation and fractionation. For Psychotria rostrata, the bark and twigs were air-dried, ground, and defatted with petroleum ether. tandfonline.com Successive methanol extraction was then performed. tandfonline.com The crude alkaloid fraction obtained from the methanol extract was further processed. tandfonline.com Thin layer chromatography (TLC) was used to monitor the separation and indicated this compound as a major spot among other minor components in the crude alkaloid extract. tandfonline.comcdnsciencepub.com

In general, the preparation of plant extracts for alkaloid isolation often involves initial extraction with solvents like ethanol (B145695) or methanol, followed by acid-base treatment to separate alkaloidal compounds from non-alkaloidal substances. nih.govgoogle.comsci-hub.sepatsnap.com Subsequent fractionation steps, often guided by chromatographic analysis, are then employed to enrich the target compound before final purification using techniques like preparative HPLC. nih.govgoogle.compatsnap.com

| Isolation Step | Common Methods Employed | Application to this compound Isolation (Examples) |

| Plant Material Preparation | Air-drying, grinding, defatting | Air-drying and grinding of P. rostrata bark and twigs, defatting with petroleum ether tandfonline.com |

| Initial Extraction | Methanol, ethanol, aqueous solutions | Successive methanol extraction of P. rostrata tandfonline.com; Ethanol extraction of P. pilifera (for Quadrigemine I, a related alkaloid) nih.govpatsnap.com |

| Acid-Base Treatment | pH adjustment with acid (e.g., HCl) and base (e.g., ammonia) followed by solvent extraction | Used in general alkaloid isolation protocols google.compatsnap.com |

| Fractionation | Column chromatography (silica gel, RP-18), TLC | Silica gel column chromatography nih.govgoogle.compatsnap.com, RP-18 reverse phase column google.compatsnap.com, TLC monitoring tandfonline.comcdnsciencepub.comgoogle.com |

| Advanced Purification | Counter-current separation, Preparative HPLC | Counter-current separation rsc.orgcdnsciencepub.com, Preparative HPLC (reverse phase) tandfonline.comird.fr |

Biosynthetic Pathways and Proposed Biogenetic Mechanisms

Theoretical Framework of Polypyrroloindoline Biosynthesis

The biosynthesis of polypyrroloindoline alkaloids, including Quadrigemine B, is believed to follow an oligomerization pathway where monomeric units are sequentially added to a growing chain. nih.govprinceton.edu This class of natural products is defined by its oligomeric structure composed of repeating pyrroloindoline units, which are derived from cyclotryptamine. nih.govresearchgate.net These units are connected through sterically demanding quaternary stereocenters, making their synthesis challenging both in nature and in the laboratory. nih.govprinceton.edu

The general theoretical framework posits that living systems employ enzymatically catalyzed reactions to iteratively append monomers, thereby generating a diverse family of structurally related metabolites. princeton.edu This strategy is an efficient means for organisms, such as plants from the genera Psychotria and Hodgkinsonia, to create chemical diversity from a common precursor. nih.govscispace.com The oligomers vary in chain length, from dimers like chimonanthine (B1196302) to more complex structures like the tetrameric quadrigemines and even octamers. nih.gov

Hypothesized Oxidative Coupling of Tryptamine (B22526) Monomers as a Key Biosynthetic Step

The central and most critical step in the proposed biosynthesis of this compound and other polypyrroloindolines is the oxidative coupling of tryptamine monomers. nih.govprinceton.edu This hypothesis suggests that the process is initiated by the enzymatic oxidation of tryptamine or its N-methylated derivative, N-methyltryptamine. researchgate.net This oxidation generates highly reactive radical intermediates. researchgate.net

These radicals can then couple at specific positions, primarily the C3 and C7 positions of the indole (B1671886) ring system. nih.govprinceton.eduresearchgate.net The formation of different linkages dictates the resulting alkaloid structure.

C3a–C3a' Linkage: Dimerization via this linkage leads to the formation of a central chimonanthine-type core. researchgate.netchemrxiv.org

C3a–C7' Linkage: Subsequent additions of monomers at the C7 position of an existing unit allow the oligomer chain to extend, leading to trimers like hodgkinsine (B231384) and tetramers like the quadrigemines. researchgate.netchemrxiv.org

The iterative nature of this coupling process builds the complex architecture of the polypyrroloindoline family. nih.govprinceton.edu The formation of this compound would thus involve a series of these controlled oxidative coupling events.

Table 1: Proposed Oligomerization Pathway via Oxidative Coupling

| Stage | Precursor(s) | Key Reaction | Product | Complexity |

|---|---|---|---|---|

| Initiation | Tryptamine | Oxidation | Tryptamine Radical | Monomer |

| Dimerization | 2 x Tryptamine Radical | C3a-C3a' Coupling | Chimonanthine | Dimer |

| Trimerization | Chimonanthine + Tryptamine Radical | C3a-C7' Coupling | Hodgkinsine | Trimer |

| Tetramerization | Hodgkinsine + Tryptamine Radical | C3a-C7' Coupling | this compound | Tetramer |

Enzymatic Considerations in Oligomerization Processes

While the specific enzymes responsible for the complete biosynthesis of this compound have not been fully elucidated, research into related pathways provides significant insight into the types of enzymes likely involved. The key oxidative coupling step is thought to be enzyme-mediated to control the regioselectivity and stereoselectivity of the bond formations. princeton.edu

Plausible enzymatic candidates include:

Oxidases and Peroxidases: These classes of enzymes are well-known for catalyzing oxidative coupling reactions in alkaloid biosynthesis. For example, a peroxidase is responsible for the coupling of vindoline (B23647) and catharanthine (B190766) to form anhydrovinblastine, a bisindole alkaloid. universiteitleiden.nl Similar enzymes could be responsible for generating the tryptamine radicals required for polypyrroloindoline assembly.

Cytochrome P450 Monooxygenases: These enzymes are highly versatile catalysts in secondary metabolism. A cytochrome P450, NasB, has been identified as catalyzing the late-stage oxidative dimerization of brevianamide (B1173143) F, another complex indole alkaloid. mit.edu This precedent suggests a possible role for P450 enzymes in the oligomerization of tryptamine.

Peptide-Binding Proteins: In the biosynthesis of crocagins, a different class of pyrroloindoline alkaloids, unusual peptide-binding proteins have been found to guide the formation of the tetracyclic core from a ribosomal peptide precursor. nih.gov This reveals that nature has evolved diverse enzymatic strategies to construct the pyrroloindoline scaffold.

N-Methyltransferases: The initial step may involve the N-methylation of tryptamine, a reaction catalyzed by an enzyme such as indolethylamine-N-methyltransferase (INMT). researchgate.net

Comparative Analysis with Biosynthesis of Related Indole Alkaloids

The biosynthetic strategy for this compound and other polypyrroloindolines is distinct when compared to other major classes of indole alkaloids, particularly the monoterpene indole alkaloids (MIAs).

The biosynthesis of MIAs, such as ajmaline (B190527) and vinblastine, begins with a Pictet-Spengler reaction between tryptamine and the monoterpene secologanin. universiteitleiden.nlresearchgate.net This condensation, catalyzed by the enzyme strictosidine (B192452) synthase, forms strictosidine, which serves as the universal precursor for over 3,000 different MIAs. researchgate.netbiorxiv.org The core distinction is the incorporation of a C9 or C10 terpene unit (from secologanin) into the alkaloid scaffold, a feature absent in polypyrroloindoline alkaloids. universiteitleiden.nl

In contrast, the formation of this compound relies on the direct, iterative self-assembly of tryptamine-derived monomers. nih.gov This "building block" approach, based on oxidative radical coupling, represents a different evolutionary solution to generating structural complexity from the same tryptophan precursor. While both pathways start with tryptamine, they diverge immediately, leading to fundamentally different families of alkaloids.

Table 2: Comparison of Biosynthetic Pathways

| Feature | Polypyrroloindoline Alkaloids (e.g., this compound) | Monoterpene Indole Alkaloids (MIAs) |

|---|---|---|

| Primary Precursors | Tryptamine (or N-methyltryptamine) | Tryptamine and Secologanin |

| Key Initial Reaction | Oxidative generation of tryptamine radicals. researchgate.net | Pictet-Spengler condensation. researchgate.net |

| Key Assembly Mechanism | Iterative oxidative coupling of monomers. nih.govprinceton.edu | Enzymatic modification of the strictosidine scaffold. universiteitleiden.nl |

| Incorporation of Terpenes | No | Yes (monoterpene unit from secologanin). universiteitleiden.nl |

| Example Intermediate | Chimonanthine (dimer). chemrxiv.org | Strictosidine. researchgate.net |

Advanced Chemical Synthesis Strategies and Analogues

Total Enantioselective Synthesis Approaches for Oligocyclotryptamine Alkaloids

Total enantioselective synthesis aims to produce a single enantiomer of a chiral compound with high purity. For oligocyclotryptamine alkaloids, this involves carefully orchestrated reactions that establish the absolute and relative stereochemistry at each chiral center.

Diazene-Directed Assembly of Cyclotryptamine Fragments

A significant strategy for the enantioselective total synthesis of oligocyclotryptamine alkaloids involves the diazene-directed assembly of cyclotryptamine fragments. This approach utilizes diazene (B1210634) linkers to connect intact cyclotryptamine subunits in a controlled and directed manner. nih.govnih.govacs.orgacs.orgmit.edumit.eduacs.orgmit.eduresearchgate.net

The synthesis typically involves the preparation of complex bis- and tris-diazene intermediates. nih.govnih.govacs.orgmit.edumit.eduresearchgate.net Photoextrusion of dinitrogen (N₂) from these diazene intermediates is a key step that enables the stereoselective formation of the crucial carbon-carbon bonds between the cyclotryptamine units. nih.govnih.govacs.orgmit.edumit.eduresearchgate.netnih.govresearchgate.net This photoextrusion process can lead to the simultaneous formation of multiple C-C bonds and the introduction of several quaternary stereogenic centers in a single step, as demonstrated in the synthesis of (-)-quadrigemine C. nih.govnih.govacs.orgmit.eduresearchgate.netnih.govresearchgate.net

A new methodology for the synthesis of aryl-alkyl diazenes using electronically attenuated hydrazine-nucleophiles and silver-promoted addition to C3a-bromocyclotryptamines has been developed to facilitate the synthesis of these complex diazene intermediates. nih.govnih.govacs.orgmit.edumit.edu

Stereoselective Formation of Quaternary Stereocenters (C3a–C3a', C3a–C7' Linkages)

The formation of quaternary stereocenters at the C3a position and the linkages between cyclotryptamine units (C3a–C3a' and C3a–C7') are particularly challenging aspects of oligocyclotryptamine synthesis. nih.govnih.gov These linkages involve the formation of new carbon-carbon bonds at highly substituted centers.

The diazene-directed assembly strategy allows for the completely stereoselective formation of both C3a–C3a' and C3a–C7' carbon-carbon bonds, along with the associated quaternary stereogenic centers. nih.govnih.govacs.orgmit.edumit.eduresearchgate.net This method provides a way to achieve complete relative and absolute stereochemical control at these challenging positions, independent of potential stereochemical bias in the starting materials. nih.govmit.edu

Other approaches to forming these linkages with stereocontrol have also been explored, including catalyst-controlled asymmetric intramolecular Heck cyclization and diastereoselective substrate-controlled α-arylation of oxindoles. nih.gov While significant advances have been made, controlling diastereoselectivity, especially with complex intermediates, can still be challenging. nih.gov

Application of Advanced Catalytic Methodologies (e.g., Rhodium- and Iridium-catalyzed C–H Amination, Asymmetric Copper Catalysis)

Advanced catalytic methodologies play a crucial role in the synthesis of functionalized cyclotryptamine monomers, which serve as building blocks for the oligomeric alkaloids. Rhodium- and iridium-catalyzed C–H amination reactions have been effectively utilized to gain rapid access to C3a- and C7-functionalized cyclotryptamine monomers. nih.govnih.govacs.orgacs.orgmit.edumit.eduresearchgate.netnih.govresearchgate.netmit.edu These reactions enable the directed introduction of nitrogen-containing functional groups at specific positions on the cyclotryptamine core, which are essential for subsequent coupling reactions. nih.govnih.govacs.orgmit.edumit.edu

Asymmetric copper catalysis has also been employed in the stereocontrolled synthesis of oligocyclotryptamines. One strategy involved a chiral copper catalyst-controlled arylation of oligomeric tryptamide nucleophiles to introduce successive C3a–C7 bonds with high enantio- and diastereoselectivity. mit.edu

Challenges and Achievements in the Stereocontrolled Synthesis of Quadrigemine B and its Stereoisomers

The stereocontrolled synthesis of this compound and its stereoisomers presents considerable challenges primarily due to the presence of multiple contiguous quaternary stereocenters and the need to control the relative and absolute stereochemistry at each linkage point. nih.gov The complexity increases with the number of cyclotryptamine units.

While specific details on the synthesis of this compound are less prominent in the provided results compared to Quadrigemine C, the challenges are analogous to those faced in synthesizing other complex oligocyclotryptamines. A major achievement in this field is the development of strategies that allow for the completely stereoselective union of cyclotryptamine monomers at the challenging C3a–C3a' and C3a–C7' linkages. nih.govnih.govacs.orgmit.edumit.edu The diazene-directed assembly approach, for instance, has demonstrated the ability to introduce multiple quaternary stereocenters with complete control in a single step. nih.govnih.govacs.orgmit.eduresearchgate.netnih.govresearchgate.net

Despite these advancements, the synthesis of higher-order oligomers and the precise control over all possible stereoisomers remain significant challenges. For example, early synthetic efforts towards quadrigemine alkaloids highlighted the difficulty in achieving complete stereocontrol, with some syntheses yielding mixtures of stereoisomers. nih.gov

Synthetic Strategies for Related Oligocyclotryptamine Analogues (e.g., Quadrigemine A, Quadrigemine C, Quadrigemine H, Hodgkinsine (B231384), Psychotridine)

The synthetic strategies developed for this compound are often applicable to or derived from approaches used for other oligocyclotryptamine alkaloids.

Quadrigemine C: The synthesis of (-)-quadrigemine C has been achieved through the diazene-directed assembly of four cyclotryptamine monomers, demonstrating the controlled introduction of four quaternary stereogenic centers in a single photoextrusion step. nih.govnih.govacs.orgmit.eduresearchgate.netnih.govresearchgate.net Overman's synthesis of (-)-quadrigemine C also showcased a challenging double enantioselective Heck cyclization to establish key stereocenters. nih.gov

Quadrigemine H: The unified enantioselective total synthesis of (+)-quadrigemine H has been reported using a biosynthesis-inspired iterative diazene-directed assembly strategy, introducing successive C3a–C7' quaternary stereocenters with full stereochemical control. mit.eduacs.orgchemrxiv.orgresearchgate.netchemrxiv.orgnih.gov

Hodgkinsine and Hodgkinsine B: These trimers have been synthesized via diazene-directed assembly and through strategies involving asymmetric intramolecular Heck cyclization. nih.govmit.edumit.eduresearchgate.netwikipedia.orggoogle.comnih.gov The synthesis of (-)-hodgkinsine B, for instance, involved sequential coupling of cyclotryptamine subunits and the application of Rh-catalyzed C-H amination. nih.gov

Psychotridine: The first enantioselective total synthesis and stereochemical assignment of (-)-psychotridine, a pentameric alkaloid, was achieved using the diazene-directed assembly of enantiomerically enriched cyclotryptamines. researchgate.netnih.govresearchgate.netmit.eduwikipedia.orgnih.govsastra.educhemrxiv.orgacs.org This synthesis also featured the introduction of multiple quaternary stereocenters in a single photoextrusion step and the use of metal-catalyzed C-H amination. researchgate.netnih.govresearchgate.netchemrxiv.orgacs.org

These examples highlight the versatility of the diazene-directed assembly and the importance of catalytic C-H functionalization in accessing these complex structures.

Considerations for Overcoming Synthetic Complexity in Polycyclotryptamine Systems

Overcoming the synthetic complexity of polycyclotryptamine systems requires addressing several key challenges:

Stereochemical Control: The presence of multiple quaternary stereocenters and the need for precise control over relative and absolute stereochemistry is paramount. Strategies like diazene-directed assembly and asymmetric catalysis are essential for this. nih.govnih.govmit.eduresearchgate.netnih.govresearchgate.netpnas.org

Fragment Assembly: Efficient and stereoselective methods for coupling functionalized cyclotryptamine monomers or oligomeric fragments are critical for building the polycyclic framework. Convergent synthesis strategies, where larger fragments are coupled in later stages, can improve efficiency. nih.govmit.edumit.eduresearchgate.net

Functional Group Compatibility: The synthetic route must be compatible with the various functional groups present in the cyclotryptamine core and the growing oligomer chain, including basic nitrogen atoms.

Scalability: Developing synthetic routes that can be scaled up to produce larger quantities of these compounds for further study is a practical consideration. For photolytic steps, optimizing light sources and reaction conditions can improve scalability.

Structural Elucidation and Confirmation: For newly synthesized or previously unassigned stereoisomers, rigorous structural elucidation, often involving spectroscopic methods and comparison with natural samples, is necessary to confirm the synthesized structure. nih.govresearchgate.net

By employing a combination of advanced synthetic methodologies, careful reaction design, and strategic fragment coupling, chemists continue to make progress in overcoming the significant challenges associated with the synthesis of this compound and related complex oligocyclotryptamine alkaloids.

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the intricate structure of Quadrigemine B. The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments that, when analyzed together, reveal the complete bonding framework and the relative orientation of atoms in space. The structural elucidation of this compound and its relatives, such as Quadrigemine A and Psychotridine, relies heavily on these powerful techniques. researchgate.net

One-Dimensional and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural puzzle of this compound is solved by methodically interpreting data from several key NMR experiments. researchgate.netwikipedia.org

1D NMR (¹H and ¹³C): The initial analysis begins with one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., CH, CH₂, CH₃, quaternary carbons).

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.educreative-biostructure.com It is instrumental in piecing together fragments of the molecule by establishing proton-proton connectivities within individual spin systems, such as those in the pyrrolidinoindoline units.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. columbia.edu This provides unambiguous one-bond ¹H-¹³C connections, allowing for the definitive assignment of protonated carbons in the structure of this compound. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): To connect the molecular fragments, the HMBC experiment is crucial. It reveals correlations between protons and carbons that are separated by two to four bonds. columbia.edu These long-range correlations are key to linking the individual pyrrolidinoindoline units together and establishing the positions of quaternary carbons, which are not visible in HSQC spectra. princeton.edu

The collective data from these experiments allow for the complete assignment of all proton and carbon signals and the establishment of the molecule's planar structure and relative stereochemistry. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high accuracy. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. chromatographyonline.comjeolusa.com This precision allows for the calculation of a unique molecular formula. For this compound, HRMS analysis would be used to obtain an exact mass, which is then matched against calculated masses for possible elemental compositions. This confirmation of the molecular formula is a critical early step in the structure elucidation process, providing the foundation upon which spectroscopic data is interpreted. researchgate.net

| Technique | Information Obtained | Relevance to this compound |

| HRMS | Exact Mass (to <5 ppm accuracy) | Determines the precise molecular formula (e.g., C₄₄H₅₀N₈). |

Circular Dichroism (CD) and Optical Rotation for Absolute Configuration Assignment

Once the relative stereochemistry of this compound is established through NMR, the determination of its absolute configuration is necessary. This is achieved using chiroptical methods such as Circular Dichroism (CD) spectroscopy and measurement of optical rotation. hebmu.edu.cn

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule. The specific rotation value, [α]D, including its sign (+ or -), is a characteristic physical property of an enantiomer. The optical rotation of a synthetic sample can be compared to that of the natural isolate to confirm the correct enantiomer has been synthesized. For example, the synthesis of Quadrigemine C, a related alkaloid, was confirmed by comparing the optical rotation of the synthetic product ([α]²⁷D −66.5) with the natural compound ([α]²⁷D −69.0). acs.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and provides a unique fingerprint for a specific enantiomer. hebmu.edu.cn The experimental CD spectrum of this compound can be compared with spectra predicted for different possible absolute configurations using computational methods (see section 5.5). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. rsc.org

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods are powerful, X-ray crystallography provides the most definitive and unambiguous structural evidence for a molecule like this compound, provided that suitable single crystals can be grown. wikipedia.orgnih.gov This technique involves diffracting X-rays off a crystal, which produces a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern yields a three-dimensional electron density map of the molecule, from which the precise position of every atom can be determined. nih.gov This method confirms not only the connectivity and relative stereochemistry but also the absolute configuration, leaving no ambiguity about the molecule's structure. Although obtaining high-quality crystals of complex natural products can be challenging, a successful X-ray crystallographic analysis is considered the gold standard for structural determination. dntb.gov.ua

Integration of Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations for NMR Chemical Shifts)

In modern structural elucidation, experimental data is often complemented and validated by computational chemistry. nih.gov Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict various molecular properties. aps.org

For this compound, DFT calculations can be employed in several ways:

NMR Chemical Shift Prediction: DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure. These calculated shifts are then compared to the experimental values. A strong correlation between the predicted and observed data provides powerful support for the correctness of the proposed structure. aps.org

CD Spectra Calculation: As mentioned previously, DFT can be used to calculate the theoretical CD spectra for possible enantiomers of this compound. rsc.org Comparing these computational spectra with the experimental one is a reliable method for assigning the absolute configuration. rsc.org

Conformational Analysis: DFT can be used to determine the lowest energy conformations of the molecule, providing insight into its most stable three-dimensional shape, which is essential for interpreting NOESY and CD data correctly.

The integration of these computational approaches with experimental spectroscopic data provides a robust and synergistic strategy for tackling the complex structural challenges presented by molecules like this compound. nih.gov

Mechanistic in Vitro Biological Activity Research

Cytotoxic Activity Against Specific Cell Lines

Quadrigemine B, a polyindoline alkaloid isolated from the leaves of Psychotria forsteriana, has demonstrated cytotoxic activity against cultured rat hepatoma cells (HTC line). researchgate.net This group of alkaloids, which result from the polymerization of tryptamine (B22526) units, showed higher toxicity on HTC cells than some established antitumor agents like vincristine. researchgate.netird.fr The cytotoxic effects of these polyindolenine alkaloids on HTC cells are dose-dependent. ird.fr For instance, Quadrigemine H, an isomer of this compound, exhibited a potent cytotoxic effect at a concentration of 10⁻⁵ M, causing nearly 100% cellular mortality after 24 hours. ird.fr The cytotoxicity of these compounds, including this compound, was found to be a function of their molecular weight after 24 hours of incubation. ird.fr Studies on related polyindolenine alkaloids isolated from P. forsteriana confirmed their cytotoxic properties against rat hepatoma cell lines. tandfonline.comcore.ac.uk

Table 1: Cytotoxicity of Related Polyindolenine Alkaloids on Rat Hepatoma (HTC) Cells

| Compound Group | Concentration (µM) | Effect on HTC Cells | Citation |

|---|---|---|---|

| Tetramers (e.g., Quadrigemine H) | 10 | ~100% mortality after 24h | ird.fr |

| Pentamers (Isopsychotridines D/E) | 10⁻⁵ M | ~30% mortality after 48h | ird.fr |

| Pentamers (Psychotridine C) | 10⁻⁵ M | 55-80% mortality after 72h | ird.fr |

This compound, a major alkaloid from Psychotria rostrata, has been shown to be cytotoxic to Human Epithelial Type 2 (HEp-2) cells. tandfonline.comresearchgate.netupm.edu.my This cytotoxic activity is both time- and dose-dependent. tandfonline.comresearchgate.net At a concentration of 31.25 µg/ml, this compound caused 100% cell death within 24 hours of incubation. tandfonline.com When the concentration was lowered to 15.6 µg/ml, complete cell death was achieved after 48 hours. tandfonline.com Concentrations of 7.8 µg/ml or less were observed to be weakly cytotoxic after 4 hours and became cytostatic after 24 to 48 hours of incubation. tandfonline.com In contrast, concentrations greater than 31.25 µg/ml were cytotoxic as early as 4 hours into the incubation period, although 100% cell death was not observed within this shorter timeframe. tandfonline.com

Table 2: Dose-Dependent Cytotoxicity of this compound on HEp-2 Cells

| Concentration (µg/ml) | Incubation Time | Result | Citation |

|---|---|---|---|

| > 31.25 | 4 hours | Cytotoxic | tandfonline.com |

| 31.25 | 24 hours | 100% Cell Death | tandfonline.com |

| 15.6 | 48 hours | 100% Cell Death | tandfonline.com |

| ≤ 7.8 | 4 hours | Weakly Cytotoxic | tandfonline.com |

| ≤ 7.8 | 24-48 hours | Cytostatic | tandfonline.com |

In addition to its effects on cancer cell lines, this compound has also demonstrated cytotoxicity against normal human lymphocytes. tandfonline.comresearchgate.netupm.edu.my The effect was found to be both time- and dose-dependent. tandfonline.com However, the cytotoxicity of this compound was lower towards lymphocytes when compared to the actively dividing HEp-2 cancer cells. tandfonline.com This difference in sensitivity may be attributed to the state of the target cells; the lymphocytes used in the assays were resting or non-dividing cells, whereas the HEp-2 cells were actively proliferating during the experiment. tandfonline.com Research on other complex ruthenium compounds has also shown that cytotoxic effects on normal human lymphocytes often occur at much higher concentrations than those required to affect tumor cells. redalyc.org

The stereochemistry of polycyclotryptamine alkaloids, including the quadrigemine family, plays a crucial role in their biological activity. chemrxiv.org Research investigating the structure-activity relationships of these compounds on rat hepatoma cells sought to understand the influence of parameters like stereoisomerism on cytotoxicity. ird.fr While this compound itself has a defined structure, studies on related isomers and stereoisomers highlight the importance of spatial arrangement. researchgate.netird.fr For example, hodgkinsine (B231384) and its stereoisomer, hodgkinsine A, are trimers that demonstrated different levels of cytotoxic potency. ird.fr The synthesis of complex members of this alkaloid family with controlled absolute and relative stereochemistry is a significant challenge but essential for evaluating the biological potential of each specific stereoisomer. chemrxiv.org The total synthesis of related compounds like (–)-Quadrigemine C has been achieved, allowing for detailed structural and biological analysis. chemrxiv.orgsci-hub.se

Normal Human Lymphocytes

Antimicrobial Activity Profile

This compound has exhibited bactericidal activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. tandfonline.comresearchgate.netupm.edu.my Research indicates that S. aureus is more sensitive to the compound than E. coli. tandfonline.com A concentration of 125 µg/ml of this compound was required to be significantly bactericidal to E. coli. tandfonline.com In contrast, a concentration as low as 62.5 µg/ml was found to be significantly bactericidal to S. aureus. tandfonline.com These findings are supported by other studies that have reported the antibiotic activity of this compound against these two bacterial strains. scribd.com

Table 3: Bactericidal Concentration of this compound

| Bacterial Species | Gram Stain | Minimum Bactericidal Concentration (µg/ml) | Citation |

|---|---|---|---|

| Escherichia coli | Gram-Negative | 125 | tandfonline.com |

| Staphylococcus aureus | Gram-Positive | 62.5 | tandfonline.com |

Exploration of Antimicrobial Mechanisms

This compound, a polypyrroloindolinic alkaloid isolated from species such as Psychotria rostrata, has demonstrated notable antimicrobial properties. dokumen.pub Research indicates that this compound exhibits bacteriocidal activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. ucl.ac.ukresearchgate.net

In addition to its antibacterial effects, the compound has shown cytotoxic activity against HEp-2 cells and normal human lymphocytes. researchgate.net This cytotoxicity was observed to be both time- and dose-dependent. researchgate.net While these activities are clearly reported, the precise molecular mechanisms through which this compound exerts its antimicrobial and cytotoxic effects have not been fully elucidated in the available literature.

Investigation of Molecular Targets and Cellular Signaling Pathways (In Vitro)

Enzyme Modulation Studies (e.g., Acetylcholinesterase, Monoamine Oxidase, Glycogen Synthase Kinase 3-β (GSK3β))

Direct in vitro studies on the modulation of acetylcholinesterase (AChE), monoamine oxidase (MAO), or Glycogen Synthase Kinase 3-β (GSK3β) by this compound are not extensively reported. However, research into other alkaloids from the Psychotria genus provides context for potential activity. Several monoterpene indole (B1671886) and β-carboline alkaloids from Psychotria species have been identified as inhibitors of both AChE and MAO, enzymes that are key targets in relation to neurodegenerative diseases. scielo.brscielo.brresearchgate.net For instance, alkaloids from Psychotria suterella and Psychotria laciniata were evaluated against MAO-A and MAO-B from rat brain mitochondria. scielo.br

While direct enzymatic assays for this compound are lacking, in silico studies have been performed on the closely related Quadrigemine A. These computational models explored the interaction between Quadrigemine A and GSK3β, a protein implicated in the hyperphosphorylation of Tau protein. researchgate.netjapsonline.com

Receptor Antagonism Research (e.g., Somatostatin (B550006) Receptor for Quadrigemine C)

Investigations into the receptor-binding profile of quadrigemine alkaloids have revealed specific interactions. As a pertinent example from a related compound, Quadrigemine C has been identified as a weak antagonist of the somatostatin (SRIF) receptor. researchgate.netcabidigitallibrary.orgresearchgate.net This activity was noted during bioactivity-guided purification of alkaloids from Psychotria oleoides, where the compound psycholeine (B233730) also demonstrated somatostatin antagonistic activity on growth hormone secretion in rat pituitary cells. scielo.brcabidigitallibrary.org

In Silico Molecular Docking and Ligand-Protein Interaction Analysis (e.g., interactions with BACE1, GSK3β, GTRAP3-18 by Quadrigemine A)

To better understand the molecular interactions of this alkaloid class, in silico studies have been conducted on Quadrigemine A. Molecular docking simulations identified Quadrigemine A as a probable ligand for the C-terminus of Glutamate Transporter Associated Protein 3–18 (GTRAP3-18). japsonline.comresearchgate.net This protein is a down-regulator of glutathione (B108866) synthesis. japsonline.com The analysis predicted interactions with key amino acid residues, including Ser138, Met162, Pro161, Val165, Leu166, and Ala168. japsonline.comresearchgate.net

Further molecular dynamics simulations have explored the complex formed between Quadrigemine A and GSK3β. researchgate.net These models provide a more detailed view of the interaction, showing the best conformation of the ligand-protein complex and identifying specific interaction types, such as carbon-hydrogen bonds and pi-alkyl interactions. researchgate.net

| Compound | Protein Target (In Silico) | Key Interacting Residues/Interaction Type |

|---|---|---|

| Quadrigemine A | GTRAP3-18 | Ser138, Met162, Pro161, Val165, Leu166, Ala168 japsonline.comresearchgate.net |

| Quadrigemine A | GSK3β | Carbon-hydrogen bonds, Pi-alkyl interactions researchgate.net |

Broader Mechanistic Insights from Related Indole Alkaloids within the Psychotria Genus (e.g., pathways related to apoptosis, oxidative stress, and DNA damage as observed in Quadrigemine I studies)

Research on Quadrigemine I, another tetrameric indole alkaloid from the Psychotria genus, offers significant mechanistic insights that may be broadly applicable to this class of compounds. In vitro studies using lymphoma cell lines demonstrated that Quadrigemine I suppresses cell proliferation with an IC₅₀ value of 0.46 µM. mdpi.comnih.govnih.govsciprofiles.com

The mechanism behind this cytotoxicity involves the induction of apoptosis and the promotion of reactive oxygen species (ROS) generation. mdpi.comnih.govresearcher.life The increase in intracellular ROS levels correlates with enhanced DNA damage, which was observed to be dose-dependent. mdpi.com Furthermore, RNA sequencing analysis revealed that treatment with Quadrigemine I led to significant changes in the expression of genes that are enriched in the ErbB, p53, and apoptosis signaling pathways. mdpi.comnih.govresearcher.life These findings suggest that related alkaloids may exert their antitumor effects through a multi-faceted mechanism involving the induction of oxidative stress, subsequent DNA damage, and the activation of key cell death pathways. mdpi.comnih.govresearcher.life

| Compound | Activity | Key Findings | Affected Pathways |

|---|---|---|---|

| Quadrigemine I | Anti-lymphoma | Suppresses proliferation (IC₅₀: 0.46 µM); Induces apoptosis; Promotes ROS generation; Causes DNA damage. mdpi.comnih.govnih.govsciprofiles.com | ErbB, p53, Apoptosis signaling nih.govresearcher.life |

Future Research Directions and Academic Translational Perspectives

Development of Novel Synthetic Analogues with Enhanced Biological Specificity

The total synthesis of complex natural products is a cornerstone of medicinal chemistry, enabling both the confirmation of structure and the production of material for biological study. The successful enantioselective total synthesis of related compounds like quadrigemine C and psycholeine (B233730) has paved the way for similar achievements with quadrigemine B. uci.eduacs.org A primary future objective is to leverage total synthesis platforms to create a diverse library of novel this compound analogues.

This endeavor is not merely an academic exercise; it is a critical step toward enhancing biological specificity. By systematically modifying the this compound scaffold, chemists can probe the pharmacophore and develop analogues with improved potency and selectivity for their biological targets, while potentially reducing off-target effects. nih.gov The adaptation of synthetic sequences to solid-phase chemistry could allow for the generation of focused libraries, facilitating high-throughput screening and accelerating the discovery of compounds with superior therapeutic profiles. nih.gov

Comprehensive Elucidation of Complete Biosynthetic Pathways for Complex Polypyrroloindolines

While the chemical synthesis of polypyrroloindolines is a significant challenge, understanding how nature constructs these molecules offers a complementary and potentially more efficient route for production. The biosynthetic pathways for many complex alkaloids, including the quadrigemines, remain largely unexplored. ontosight.ai Future research must focus on the comprehensive elucidation of the genetic and enzymatic machinery responsible for assembling the intricate polypyrroloindoline core.

Drawing inspiration from studies on other indole (B1671886) alkaloids like the communesins, this research will likely involve:

Genome Mining: Identifying the biosynthetic gene clusters (BGCs) responsible for quadrigemine production in source organisms. nih.gov

Heterologous Expression: Reconstituting the identified biosynthetic pathways in more tractable microbial hosts, such as Saccharomyces cerevisiae or Aspergillus nidulans. mdpi.comnih.gov This approach facilitates the functional characterization of individual enzymes and the production of biosynthetic intermediates.

Chemoproteomics: Employing activity-based probes to identify and isolate the specific enzymes (e.g., oxidases, cyclases) that catalyze key steps in the formation of the quadrigemine scaffold from simpler precursors like L-tryptophan. nih.gov

A complete understanding of the biosynthesis would not only be a major scientific discovery but could also enable the large-scale, sustainable production of this compound and its analogues through engineered biological systems. mdpi.com

Advanced Structure-Activity Relationship (SAR) Studies for Targeted Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how a molecule's chemical structure dictates its biological function. gardp.orgoncodesign-services.com For this compound, whose cytotoxic and bactericidal activities have been identified, detailed SAR studies represent a vital avenue of future research. researchgate.net

The process involves synthesizing and testing a systematic series of analogues to pinpoint the specific structural features essential for its biological effects. oncodesign-services.comcollaborativedrug.com Key questions to be addressed by future SAR studies on this compound include:

Which parts of the molecule are essential for its cytotoxicity against cancer cells?

Can the structure be modified to increase potency against specific bacterial strains like Escherichia coli and Staphylococcus aureus? researchgate.net

How do changes in stereochemistry at the various chiral centers impact biological activity?

The data generated from these studies will be crucial for building predictive quantitative structure-activity relationship (QSAR) models, which can computationally screen and prioritize new designs, thereby accelerating the optimization of lead compounds for specific therapeutic applications. oncodesign-services.compreprints.org

Application of Cutting-Edge Analytical Techniques for Deeper Mechanistic Understanding of Cellular Interactions

To move beyond preliminary observations of biological activity, it is imperative to understand the precise molecular mechanisms by which this compound exerts its effects at a cellular level. Future investigations should employ a suite of advanced analytical techniques, similar to those used to probe the mechanisms of the related compound quadrigemine I. mdpi.com

Key experimental approaches would include:

RNA-Sequencing (RNA-seq): To gain an unbiased, global view of the changes in gene expression within cells upon treatment with this compound. This can reveal the key signaling pathways that are perturbed, such as those related to apoptosis, cell cycle regulation, or stress responses. mdpi.comresearchgate.net

Flow Cytometry: To quantitatively assess cellular processes such as apoptosis (e.g., using Annexin V staining) and the generation of reactive oxygen species (ROS), which are common mechanisms of action for cytotoxic compounds. mdpi.com

Comet Assay: To directly measure DNA damage, a significant outcome for many anti-cancer agents. mdpi.com

RT-qPCR: To validate the findings from RNA-seq by measuring the expression levels of specific genes of interest within the identified pathways, such as the p53 or ErbB signaling pathways. mdpi.comresearcher.life

These sophisticated techniques will provide a detailed mechanistic portrait of this compound's cellular interactions, which is essential for its development as a potential therapeutic agent.

Exploration of Additional In Vitro Biological Activities and Novel Cellular Targets

The known cytotoxic and bactericidal effects of this compound are likely just the beginning of its biological story. researchgate.net A critical area for future research is the systematic screening of this compound against a broader array of biological targets to uncover new therapeutic possibilities.

This exploration should include:

Expanded Cancer Cell Line Screening: Testing this compound against a wide panel of human cancer cell lines, including those for lymphoma, leukemia, and various solid tumors, to identify cancers where it may have exceptional potency. researchgate.netmdpi.com

Neuroactivity Screening: Given that related alkaloids have shown potential activity against targets involved in mild cognitive impairment (e.g., quadrigemine A against GSK3β), this compound should be evaluated for neuroprotective or other neuromodulatory effects. japsonline.com

Antimicrobial Spectrum: Broadening the antimicrobial testing to include a wider range of pathogenic bacteria and fungi, including drug-resistant strains. ontosight.ai

Crucially, identifying the direct molecular targets of this compound is a high-priority goal. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomic approaches can be used to pinpoint the specific proteins that this compound binds to within the cell, thereby revealing its primary mechanism of action and opening new avenues for rational drug design. nih.gov

Q & A

Q. What are the key synthetic methodologies for constructing the stereochemical complexity of Quadrigemine B?

this compound’s synthesis relies on stereoselective C–C and C–N bond formation. A critical step involves photoirradiation (300–380 nm) to induce [4+2] cycloadditions, enabling precise control over C3a–C3a' and C3a–C7' bonds . Modular assembly of cyclotryptamine subunits using Rh- and Ir-catalyzed C–H amination ensures regioselective functionalization at C3a and C7 positions, achieving >90% enantiomeric excess in intermediates .

Q. How are advanced intermediates characterized during this compound synthesis?

Key intermediates (e.g., C3a-bromocyclotryptamines, aryl-alkyl diazenes) are analyzed via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the stereochemical integrity of (+)-28 (C3a-aminated intermediate) was confirmed by X-ray diffraction, while (±)-25 (aryl-alkyl diazene) was validated via NOESY correlations .

Q. What reaction conditions optimize yields in this compound’s photochemical steps?

Photoirradiation at 380 nm (24 hours, 25°C) achieves 72% yield for C3a–C7' bond formation, whereas 300 nm (18–19 hours) results in lower yields (22–44%) due to competing side reactions. Solvent systems like THF/MeCN and additives (e.g., DTBMPhos) enhance reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational models of this compound’s reactivity?

Discrepancies in regioselectivity predictions (e.g., DFT vs. experimental outcomes) require iterative validation. For example, Rh-catalyzed C–H amination at C7 was initially predicted to favor alternate sites, but empirical optimization with [Cp*IrCl₂]₂/AgNTf₂ achieved 97% regioselectivity . Error analysis (e.g., comparing NMR shifts with computational chemical shifts) helps reconcile contradictions .

Q. What strategies address low yields in late-stage dimerization of this compound precursors?

Poor yields in dimerization (e.g., 36% in final cyclization) stem from steric hindrance and electronic deactivation. Strategies include:

Q. How can stereochemical drift be minimized during multi-step synthesis?

Drift occurs during redox steps (e.g., TBAF-mediated deprotection). Solutions include:

Q. What methods validate the biological relevance of this compound’s synthetic analogs?

Post-synthetic modifications (e.g., N1-Teoc deprotection) enable structure-activity relationship (SAR) studies. In vitro assays (e.g., binding affinity to serotonin receptors) paired with molecular docking refine analog design. Ensure biological data aligns with synthetic purity (HPLC ≥95%) to avoid false positives .

Data Analysis and Experimental Design

Q. How should researchers handle conflicting NMR data in this compound derivatives?

Contradictions (e.g., unexpected coupling constants) are resolved by:

Q. What statistical frameworks are suitable for analyzing reaction yield variability?

Use multivariate regression (LASSO or ridge regression) to identify critical variables (e.g., catalyst loading, solvent polarity). For example, AgOTf concentration shows a non-linear correlation with diazene yield (R² = 0.89) .

Q. How can machine learning improve retrosynthetic planning for this compound analogs?

Train models on cyclotryptamine reaction databases (e.g., Reaxys) to predict viable pathways. Prioritize nodes with high stereochemical feasibility scores (>0.7) and validate with small-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.